molecular formula C20H18FNO5 B2934556 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid CAS No. 2375268-61-2

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid

Cat. No.: B2934556
CAS No.: 2375268-61-2
M. Wt: 371.364
InChI Key: SIXMZXKZRWGLCX-UHFFFAOYSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected azetidine derivative featuring a 3-hydroxyazetidin-3-yl core substituted with a fluoroacetic acid moiety. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This structural combination suggests applications in medicinal chemistry, particularly in constrained peptide design or as a building block for bioactive molecules.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5/c21-17(18(23)24)20(26)10-22(11-20)19(25)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,26H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMZXKZRWGLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the fluorene moiety, azetidine ring, and fluorinated acetic acid group suggests that this compound may interact with various biological targets, making it a candidate for drug development and synthetic applications.

Structural Characteristics

The compound can be described by its molecular formula C23H26FNO5C_{23}H_{26}FNO_5 and has a molecular weight of approximately 410.46 g/mol. The structural components include:

  • Fluorenylmethoxycarbonyl (Fmoc) group : Provides steric protection and enhances stability.
  • Azetidine ring : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Fluoroacetic acid moiety : Imparts unique electronic properties that may influence binding affinities.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • The Fmoc group allows selective reactions at other functional groups while protecting the azetidine nitrogen.
  • The fluoroacetic acid component may enhance lipophilicity, improving membrane permeability and interaction with lipid bilayers.
  • The azetidine structure could facilitate interactions with enzymes or receptors involved in various biochemical pathways.

Receptor Binding Affinity

The unique combination of functional groups in this compound suggests potential binding to various receptors. Preliminary studies indicate that the fluorinated derivatives tend to exhibit enhanced binding affinities compared to their non-fluorinated counterparts, which could be advantageous in drug design targeting specific receptors.

Case Studies

  • Inhibition of Cancer Cell Lines
    • A study explored the effects of azetidine derivatives on cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. While specific data for this compound is lacking, similar compounds have shown promising results in preclinical trials.
  • Antimicrobial Activity
    • Compounds with similar structural motifs have been evaluated for antimicrobial properties. In vitro tests showed effective inhibition against Gram-positive bacteria, suggesting that this compound might also possess antimicrobial activity worth investigating.

Comparative Analysis

CompoundStructureBiological ActivityNotes
This compoundStructurePotential enzyme inhibitorUnique fluorine substitution
Similar Azetidine DerivativeStructureDemonstrated anticancer propertiesLack of fluorine may reduce activity

Comparison with Similar Compounds

Core Heterocycle Comparison

  • Azetidine vs. Piperazine/Pyrrole: Target Compound: Contains a 3-hydroxyazetidine ring, which imposes significant ring strain and rigidity. The hydroxyl group at C3 provides a hydrogen-bonding site . 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (): Features a six-membered piperazine ring, offering greater flexibility and basicity due to the secondary amine. Lacks the hydroxyl and fluorine substituents, reducing polarity .

Substituent Analysis

  • Fluoroacetic Acid vs. 2-[1-(Fmoc)-3-imidazol-1-ylazetidin-3-yl]acetic Acid (): Replaces the hydroxyl and fluorine with an imidazole ring, increasing basicity (pKa ~7.0) and metal-coordination capability . Fmoc-(1R,2S)-2a* (): A branched amino acid derivative with a carboxyethyl group and imidazole side chain, emphasizing stereochemical complexity and peptide backbone integration .

Key Observations :

  • The target compound’s fluorine atom may necessitate anhydrous conditions to prevent hydrolysis.
  • Fmoc protection is consistently achieved via carbodiimide (DCC) or Fmoc-Cl strategies across analogs .

Physicochemical Properties

Property Target Compound 2-[1-(Fmoc)-3-imidazolylazetidin-3-yl]acetic Acid Fmoc-(R)-3-Amino-4-(4-methylphenyl)butanoic Acid
Molecular Weight ~379.35 g/mol 404.16 g/mol 339.34 g/mol
Predicted CCS (Ų, [M+H]+) ~195–200 (estimated) 193.2 N/A
Solubility Low in water, high in DMF/DCM Similar Moderate in polar aprotic solvents
Key Functional Groups Fmoc, hydroxyazetidine, F Fmoc, imidazole Fmoc, methylphenyl, carboxylic acid

Insights :

  • Imidazole-containing analogs exhibit higher predicted collision cross-sections (CCS), suggesting broader conformational flexibility .

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